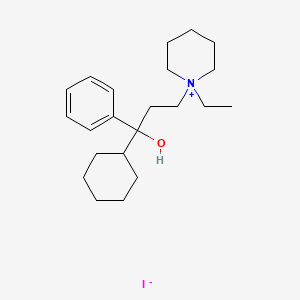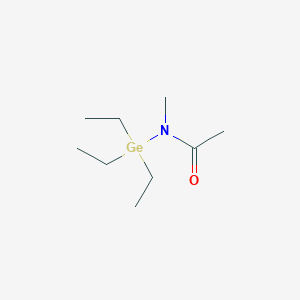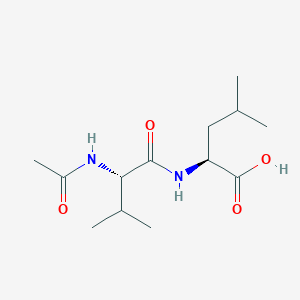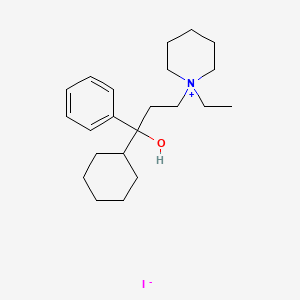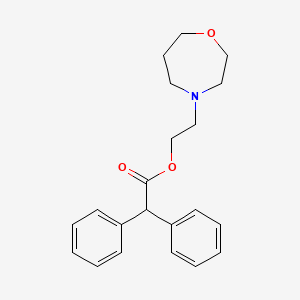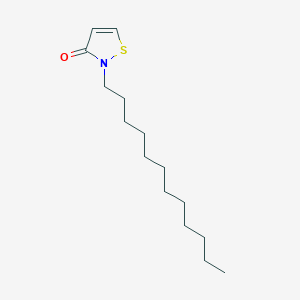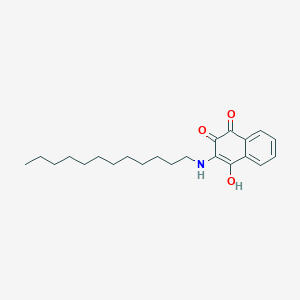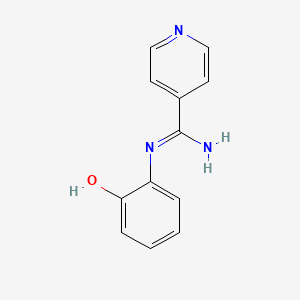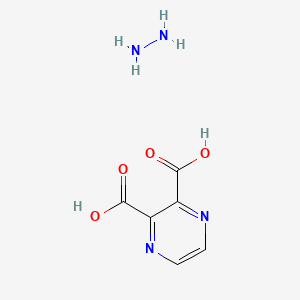
Hydrazine;pyrazine-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine;pyrazine-2,3-dicarboxylic acid is an organic compound that features a pyrazine ring substituted with two carboxylic acid groups at the 2 and 3 positions. This compound is known for its strong acidic properties and is often used as an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazine-2,3-dicarboxylic acid involves the oxidation of quinoxaline with potassium permanganate. The reaction is typically carried out in an aqueous solution at elevated temperatures, followed by acidification to precipitate the product . Another method involves the reaction of benzopyrazine with potassium permanganate, followed by crystallization and purification steps .
Industrial Production Methods
Industrial production of pyrazine-2,3-dicarboxylic acid often involves large-scale oxidation reactions using potassium permanganate as the oxidizing agent. The process includes steps such as heating, filtration, and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydriodic acid for reduction, and various organic reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, which can be used in further chemical synthesis and applications .
Aplicaciones Científicas De Investigación
Pyrazine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential antimicrobial properties.
Industry: Pyrazine-2,3-dicarboxylic acid is used in the production of catalysts and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of pyrazine-2,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell walls and inhibit essential enzymes . The compound’s acidic nature also allows it to participate in proton transfer reactions, which are crucial in many biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,3-dicarboxylic acid: Structurally similar but with a nitrogen atom in the aromatic ring replaced by a carbon atom.
Pyridine-2,6-dicarboxylic acid: Another similar compound with carboxylic acid groups at different positions.
2-Pyrazinecarboxylic acid: A simpler derivative with only one carboxylic acid group.
Uniqueness
Pyrazine-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form coordination polymers and its role as an intermediate in the synthesis of various pharmaceuticals highlight its importance in both research and industrial applications .
Propiedades
Número CAS |
27145-46-6 |
|---|---|
Fórmula molecular |
C6H8N4O4 |
Peso molecular |
200.15 g/mol |
Nombre IUPAC |
hydrazine;pyrazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H4N2O4.H4N2/c9-5(10)3-4(6(11)12)8-2-1-7-3;1-2/h1-2H,(H,9,10)(H,11,12);1-2H2 |
Clave InChI |
YMGHWJHNGSHXMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)C(=O)O)C(=O)O.NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


